molecular formula C5H7N5O3 B2950097 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide CAS No. 514801-01-5

2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B2950097
CAS No.: 514801-01-5
M. Wt: 185.143
InChI Key: JPOKZLBLUUDGGD-UHFFFAOYSA-N
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Description

2-(3-Nitro-1H-pyrazol-1-yl)acetohydrazide is a heterocyclic compound with the molecular formula C5H7N5O3 and a molecular weight of 185.14 g/mol. This compound is known for its utility in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 3-nitro-1H-pyrazole with ethyl chloroacetate, followed by hydrazinolysis . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours to ensure complete reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitro-1H-pyrazol-1-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Reduction of the Nitro Group: Produces 2-(3-amino-1H-pyrazol-1-yl)acetohydrazide.

    Substitution Reactions: Can yield various substituted hydrazides depending on the reagents used.

Scientific Research Applications

2-(3-Nitro-1H-pyrazol-1-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The hydrazide moiety can also form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Amino-1H-pyrazol-1-yl)acetohydrazide: Similar structure but with an amino group instead of a nitro group.

    2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide: Contains a methyl group instead of a nitro group.

Uniqueness

2-(3-Nitro-1H-pyrazol-1-yl)acetohydrazide is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O3/c6-7-5(11)3-9-2-1-4(8-9)10(12)13/h1-2H,3,6H2,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOKZLBLUUDGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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